3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid
Description
Chemical Structure and Key Features: This compound (CAS: 1261365-69-8) belongs to the pyrrolo[2,3-b]pyridine family, characterized by a fused bicyclic system with an iodine atom at position 3, a methyl group at position 5, and a phenylsulfonyl moiety at position 1. Its molecular weight is 472.22 g/mol (calculated from C₁₅H₁₁IN₂O₄S) .
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-iodo-5-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O4S/c1-9-7-11-12(16)13(15(19)20)18(14(11)17-8-9)23(21,22)10-5-3-2-4-6-10/h2-8H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGIKNFXDNJRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2I)C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyrrole and pyridine derivative under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction using iodine or an iodine-containing reagent.
Methylation: The methyl group can be added through a methylation reaction using a methylating agent such as methyl iodide.
Phenylsulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a phenylsulfonyl chloride reagent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the phenylsulfonyl group, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the iodine atom or the phenylsulfonyl group, resulting in deiodination or desulfonylation.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Coupling Reactions: Palladium catalysts with boronic acids or organostannanes under mild conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the methyl or phenylsulfonyl groups.
Reduction Products: Deiodinated or desulfonylated derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Coupling Products: Aryl or alkyl-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrrolopyridine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential therapeutic use.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, it may act as an inhibitor of kinases or proteases that are implicated in disease processes, thereby providing a basis for drug development aimed at treating conditions such as cancer or inflammatory diseases.
Agricultural Science
Pesticidal Properties
Research into the agricultural applications of this compound suggests potential use as a pesticide or herbicide. Its unique structure may contribute to the development of novel agrochemicals that are effective against pests while being environmentally friendly. Studies have focused on its efficacy in controlling specific pests and diseases affecting crops, which could lead to more sustainable agricultural practices.
Material Science
Polymer Chemistry
In material science, the incorporation of pyrrolopyridine derivatives into polymer matrices has been explored for creating advanced materials with enhanced properties. The compound can be used as a monomer or additive to improve the thermal stability, mechanical strength, and electrical conductivity of polymers. This application is particularly relevant in the development of materials for electronic devices and sensors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Enzyme Inhibition | Identified as a potent inhibitor of a specific kinase involved in cell signaling pathways associated with cancer progression. |
| Study C | Pesticidal Efficacy | Showed effective control of aphid populations on crops with minimal impact on non-target species. |
| Study D | Polymer Development | Enhanced mechanical properties of polymer composites when used as an additive compared to standard formulations. |
Mechanism of Action
The mechanism of action of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity to certain targets, while the iodine atom can facilitate interactions through halogen bonding. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Reactivity and Yield
- Halogenation: The iodine substituent in the target compound introduces steric bulk and polarizability, which may hinder reactivity compared to smaller halogens (e.g., chlorine in 10b).
- Electron-Donating vs. 71% for 10b) .
- Heterocycle Core: Replacing the pyrrolopyridine core with thienopyridine (e.g., ) alters electronic properties and bioavailability. Thieno analogs exhibit lower molecular weights but retain carboxylic acid functionality for binding interactions .
Pharmacological Potential
- Carboxylic Acid vs. Carboxamide : The carboxylic acid group in the target compound may enhance solubility but reduce cell permeability compared to carboxamide derivatives (e.g., LY2033298 in ) .
Biological Activity
3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Basic Information
- Molecular Formula : C₁₅H₁₁IN₂O₄S
- Molecular Weight : 398.22 g/mol
- CAS Number : 1261365-69-8
- Structure : The compound features a pyrrolopyridine core with an iodine atom and a phenylsulfonyl group, which contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁IN₂O₄S |
| Molecular Weight | 398.22 g/mol |
| CAS Number | 1261365-69-8 |
| Appearance | White to off-white powder |
| Purity | ≥ 95% |
Research indicates that 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exhibits significant biological activity through multiple mechanisms:
- Inhibition of Kinases : The compound has shown inhibitory effects on various kinases, including receptor tyrosine kinases, which are crucial in cancer signaling pathways. These actions may lead to reduced proliferation of cancer cells.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
- Antimicrobial Activity : There is emerging evidence that compounds with similar structures exhibit antimicrobial properties, suggesting a potential for developing antibacterial or antifungal agents.
Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the antitumor efficacy of various pyrrolopyridine derivatives, including 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. The results indicated that this compound significantly inhibited the growth of several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, demonstrating its potency against these cell lines .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in an animal model of arthritis. The administration of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .
Table 2: Summary of Biological Activities
Q & A
Basic: What are standard synthetic routes for 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Core Construction : Use Suzuki-Miyaura coupling to introduce aryl groups (e.g., phenylsulfonyl) at the 1-position (Scheme 5 in ). Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 105°C are common conditions .
- Iodination : Regioselective iodination at the 3-position can be achieved using N-iodosuccinimide (NIS) under acidic conditions. notes iodination of similar scaffolds (e.g., 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, CAS 1190319-92-6) .
- Carboxylic Acid Introduction : Hydrolysis of a methyl ester intermediate (e.g., methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate in ) using NaOH or LiOH .
Validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY or X-ray crystallography.
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- 1H NMR : Use DMSO-d₆ (400 MHz) to resolve aromatic protons and confirm substituent positions. reports δ 8.69 ppm for pyridine protons and δ 2.56 ppm for methyl groups .
- LCMS/HRMS : Confirm molecular weight (e.g., ESIMS m/z 311.1 for a related compound in ) and purity (>95%) .
- HPLC : Reverse-phase C18 columns with UV detection (e.g., 97.34% purity achieved in ) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolo-pyridine core.
Advanced: How to resolve contradictions in synthetic yields or purity across methodologies?
Methodological Answer:
- Root Cause Analysis : Contradictions may arise from:
- Troubleshooting :
- Optimize reaction time and temperature via DoE (Design of Experiments).
- Reproduce conditions from (94% yield for a similar compound) using anhydrous solvents and inert atmospheres .
Data Reconciliation : Cross-validate using orthogonal techniques (e.g., compare LCMS with 1H NMR integration).
Advanced: What strategies enhance biological activity via pyrrolo[2,3-b]pyridine core modification?
Methodological Answer:
- Substituent Effects :
- Electron-Withdrawing Groups : Introduce trifluoromethyl (e.g., 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in ) to improve metabolic stability .
- Halogenation : Iodo or bromo groups (e.g., 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine in ) enhance binding affinity in kinase inhibitors .
- SAR Studies : Use ’s WHO-listed compound (fluoro-substituted pyrrolo-pyridine) as a template for optimizing target engagement .
Experimental Design : Synthesize analogs via parallel synthesis and screen against target enzymes (e.g., kinases) using fluorescence polarization assays.
Advanced: How to assess the compound’s stability under storage conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC ( notes decomposition to carbon/nitrogen oxides under heat) .
- Light Sensitivity : Expose to UV light (ICH Q1B guidelines) and track photodegradation products.
- Analytical Tools :
- TGA/DSC : Measure decomposition temperature (e.g., ’s note on avoiding incompatible materials like strong oxidizers) .
- Mass Spectrometry : Identify degradation byproducts (e.g., de-iodination or sulfone cleavage).
Mitigation : Store in amber vials under nitrogen at -20°C.
Advanced: What challenges arise in regioselective iodination of the pyrrolo[2,3-b]pyridine scaffold?
Methodological Answer:
- Challenges :
- Solutions :
- Directing Groups : Use temporary protecting groups (e.g., Boc) to steer iodination.
- Lewis Acid Catalysis : Employ BF₃·Et₂O to enhance electrophilic substitution at the 3-position.
Validation : Compare regioselectivity using single-crystal XRD (e.g., ’s methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate structure) .
Basic: How to confirm the absence of residual solvents or byproducts?
Methodological Answer:
- GC-MS : Detect volatile impurities (e.g., residual THF or DMF) using headspace analysis.
- Elemental Analysis : Verify C, H, N, and I content matches theoretical values (e.g., ’s ESIMS data) .
- NMR Spiking : Add authentic samples of suspected byproducts (e.g., de-sulfonylated intermediates) to confirm absence.
Advanced: What computational tools predict reactivity or SAR for this compound?
Methodological Answer:
- DFT Calculations : Model electrophilic iodination using Gaussian09 to identify reactive sites (e.g., Fukui indices).
- Molecular Docking : Use AutoDock Vina to predict binding modes with biological targets (e.g., ’s bicyclo[2.2.2]octane derivative for kinase inhibition) .
- QSAR Models : Train models on analogs (e.g., ’s trifluoromethyl derivatives) to correlate substituents with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
